Sor-C13 is a novel compound classified as a selective antagonist of the Transient Receptor Potential Vanilloid 6 calcium channel. It has been primarily investigated for its potential applications in oncology, specifically targeting advanced tumors of epithelial origin. The compound has undergone clinical evaluation in a Phase I study to assess its safety, tolerability, and preliminary efficacy in patients with cancer.
Sor-C13 is derived from a series of synthetic modifications aimed at enhancing the specificity and efficacy of calcium channel inhibitors. It falls under the category of small-molecule drugs, specifically designed to interfere with calcium ion influx through the TRPV6 channel, which is often overexpressed in various cancer types. This overexpression is linked to tumor progression and metastasis, making TRPV6 a promising target for therapeutic intervention.
The synthesis process typically includes:
Sor-C13's molecular structure features a complex arrangement that allows it to selectively bind to the TRPV6 calcium channel. While the exact structural formula is not provided in the search results, compounds of this class generally exhibit:
The molecular weight and other structural parameters would typically be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, confirming the integrity of the synthesized compound.
Sor-C13 participates in specific biochemical interactions that modulate calcium signaling pathways. The primary reactions involve:
The kinetics of Sor-C13 binding can be analyzed through:
Sor-C13 exerts its effects primarily through:
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like Sor-C13 typically exhibit:
Chemical properties include:
Sor-C13 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2